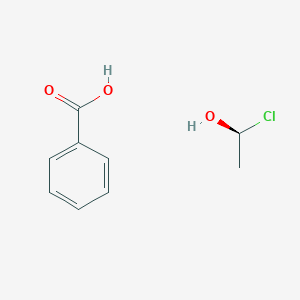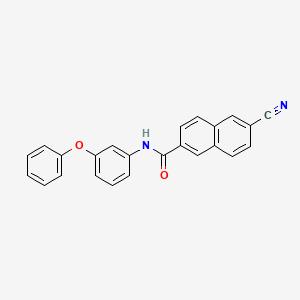![molecular formula C14H26O2S B12528672 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol CAS No. 669768-90-5](/img/structure/B12528672.png)
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is an organic compound that features a sulfanyl group attached to a hydroxybutyl chain, along with a dimethylocta-2,6-dien-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol typically involves the reaction of a suitable precursor with 4-hydroxybutyl sulfanyl groups under controlled conditions. One common method involves the use of acyclic halides such as 4-bromobutyl acetate, which reacts with the precursor in the presence of a base like potassium carbonate . The reaction is carried out at room temperature, yielding the desired product in good yields (68-90%).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the octa-2,6-dien-1-ol backbone can be reduced to form saturated compounds.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the sulfanyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
相似化合物的比较
Similar Compounds
4-Hydroxybutyl acrylate: Similar in structure but lacks the dimethylocta-2,6-dien-1-ol backbone.
Pyrimidine nucleosides with sulfanyl analogs: Share the sulfanyl group but have different core structures.
Uniqueness
8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol is unique due to its combination of a hydroxybutyl sulfanyl group with a dimethylocta-2,6-dien-1-ol backbone, providing distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
669768-90-5 |
|---|---|
分子式 |
C14H26O2S |
分子量 |
258.42 g/mol |
IUPAC 名称 |
8-(4-hydroxybutylsulfanyl)-3,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C14H26O2S/c1-13(8-10-16)6-5-7-14(2)12-17-11-4-3-9-15/h7-8,15-16H,3-6,9-12H2,1-2H3 |
InChI 键 |
AFCQDHNLGSGZQT-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CCC=C(C)CSCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


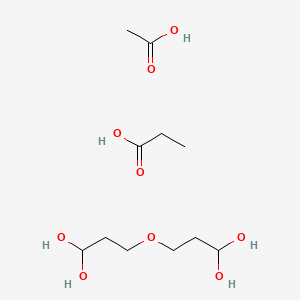
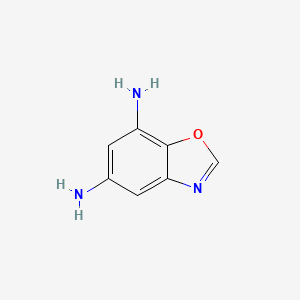
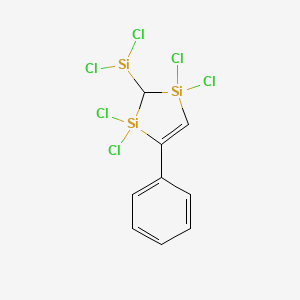
![3,4,5-Tris[(4-{[(3S)-3,7-dimethyloctyl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12528605.png)
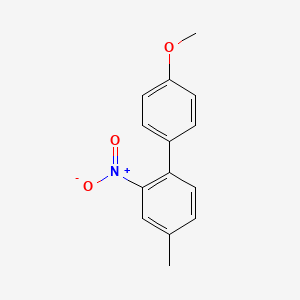
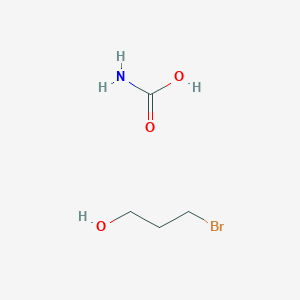
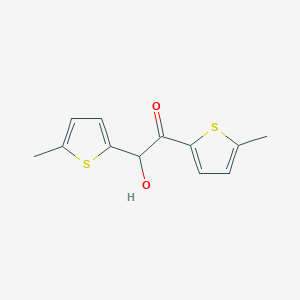

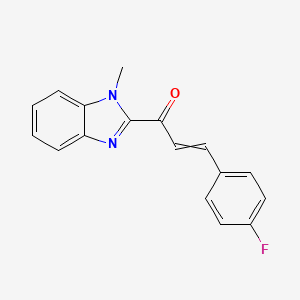
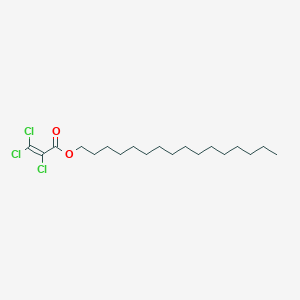

![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
